1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
- The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, using 4-fluorobenzoyl chloride and an appropriate catalyst like aluminum chloride.
Synthesis of the Thiadiazole Ring:
- The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate dihalide under basic conditions.
Coupling Reactions:
- The final step involves coupling the cyclopropane, fluorophenyl, and thiadiazole intermediates with piperazine. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps:
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Formation of the Cyclopropane Ring:
- The cyclopropane ring can be synthesized via the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce the cyclopropane ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced cyclopropane derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane and thiadiazole rings can contribute to the compound’s binding affinity and specificity, while the fluorophenyl group may enhance its stability and bioavailability.
Comparison with Similar Compounds
- 1-[1-(4-Chlorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
- 1-[1-(4-Methylphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
- 1-[1-(4-Bromophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
Uniqueness: The presence of the fluorophenyl group in 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents on the phenyl ring. This can result in distinct biological activities and potential therapeutic benefits.
Biological Activity
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the areas of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C22H23FN4O2
- Molecular Weight: 394.4 g/mol
- IUPAC Name: [1-(4-fluorophenyl)cyclopropyl]-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
- CAS Number: 1219937-98-0
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. Research indicates that this compound may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapeutic agents, particularly in tumors deficient in BRCA1 or BRCA2 genes .
Enzyme Inhibition
- PARP Inhibition : The compound exhibits high potency against PARP enzymes (PARP-1 and PARP-2), which are crucial for cellular responses to DNA damage. Compounds similar to this structure have shown IC50 values in the nanomolar range, indicating strong inhibitory effects .
- Tyrosinase Inhibition : The compound's structural analogs have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders. For instance, derivatives containing the piperazine moiety showed competitive inhibition with IC50 values significantly lower than traditional inhibitors .
Anticancer Activity
Several studies have demonstrated the anticancer properties of compounds related to this compound:
- In Vivo Studies : In preclinical models, compounds exhibiting similar structures have shown efficacy against BRCA-deficient cancer cell lines. For example, a structurally related compound demonstrated significant tumor regression in xenograft models .
- Cellular Studies : In vitro assays have indicated that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Case Studies and Research Findings
Study | Compound | Findings |
---|---|---|
Study 1 | KU-0059436 (related compound) | Demonstrated nanomolar inhibition of PARP enzymes; effective against BRCA-deficient tumors. |
Study 2 | 4-(4-fluorobenzyl)piperazine derivatives | Showed significant tyrosinase inhibition with no cytotoxicity on B16F10 cells; competitive inhibition confirmed by kinetic studies. |
Analogous compounds | Evaluated for their role as potential therapeutic agents in peptide synthesis and cancer treatment; highlighted unique structural features enhancing bioactivity. |
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4OS/c17-13-3-1-12(2-4-13)16(5-6-16)15(22)21-9-7-20(8-10-21)14-11-18-23-19-14/h1-4,11H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNKOFLHCQVPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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